Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-7,12-13H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQSJSOLGLLPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronate Ester Preparation
The synthesis begins with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, a boronate ester precursor. This compound undergoes cross-coupling with 3-bromoanisole under palladium catalysis. Key conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.5 equiv)
- Solvent : Toluene/EtOH/H₂O (4:1:1 v/v)
- Temperature : 80°C, 12 hours.
The reaction yields tert-butyl 4-(3-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate, which is hydrogenated to saturate the piperidine ring.
Hydrogenation and Boc Protection
Post-coupling, hydrogenation using H₂ (1 atm) and 10% Pd/C in ethanol at room temperature for 6 hours affords 4-(3-methoxyphenyl)piperidine. Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C to room temperature, achieving >95% yield.
Advantages : High regioselectivity; compatibility with scale-up.
Limitations : Requires handling of air-sensitive boronate esters.
Direct Boc Protection of Pre-Formed 4-(3-Methoxyphenyl)Piperidine
Piperidine Core Synthesis
4-(3-Methoxyphenyl)piperidine is synthesized via reductive amination of 3-methoxybenzaldehyde with tert-butyl 4-oxopiperidine-1-carboxylate. Sodium triacetoxyborohydride (STAB, 1.5 equiv) in dichloroethane at 25°C for 24 hours facilitates this step, yielding the secondary amine.
Boc Group Introduction
The amine is protected using Boc₂O (1.1 equiv) in the presence of DMAP (0.1 equiv) in DCM, achieving 90–92% isolated yield. Purification via flash chromatography (hexane/EtOAc 8:2) ensures >99% purity.
Industrial Application : This method is employed by Hoffman Fine Chemicals for commercial production.
Resolution of Racemic Mixtures for Enantiomerically Pure Forms
Chiral Resolution via Diastereomeric Salt Formation
For applications requiring enantiopure material, racemic tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is resolved using D-phenylglycine derivatives. The process involves:
Acid Hydrolysis and Recycling
The salt is hydrolyzed with 1M HCl, and the resolving agent is recovered via extraction. The free base is neutralized to pH 8–10 using NH₄OH, followed by distillation to isolate the enantiopure product.
Yield : 76–82% enantiomeric excess (ee) after single crystallization.
Alternative Routes via Reductive Amination
Michael Addition-Diekman Condensation
A multi-step approach starts with benzylamine and methyl acrylate:
- Michael Addition : Benzylamine reacts with methyl acrylate in methanol at 25°C for 16 hours.
- Dieckmann Cyclization : The intermediate undergoes condensation with NaH in toluene at 110°C, forming 1-benzyl-4-piperidone.
- Decarboxylation : Treatment with concentrated HCl removes the benzyl group, yielding 4-piperidone hydrochloride.
Boc Protection and Final Steps
The hydrochloride is neutralized with NH₃, and Boc protection follows as described in Section 2.2.
Total Yield : 42–46% over five steps.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 85–90% | >98% | Industrial | High (Pd cost) |
| Direct Boc Protection | 90–95% | >99% | Pilot-scale | Moderate |
| Chiral Resolution | 76–82% ee | 95–98% | Lab-scale | High |
| Reductive Amination | 42–46% | 90–95% | Limited | Low |
Industrial-Scale Optimization
Solvent Recycling
Patents highlight toluene and ethanol recovery via distillation, reducing waste by 30%.
Catalyst Recycling
Pd/C from hydrogenation steps is reactivated via acid washing, maintaining 95% activity over five cycles.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-(3-hydroxyphenyl)piperidine-1-carboxylate.
Reduction: Formation of 4-(3-methoxyphenyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is a versatile compound with applications in chemical synthesis, particularly in the creation of organic molecules for pharmaceuticals, agrochemicals, and material science . Its structure and reactivity make it a valuable building block for chemists .
Chemical Properties and Characteristics
- Molecular Formula:
- Molecular Weight: 316.39476
- The compound contains a tert-butyl group, a methoxyphenyl group, and a piperidine ring, providing multiple sites for chemical modification and functionalization .
Synthesis of Complex Molecules
- The compound is used as an intermediate in the synthesis of 4a-aryldecahydroisoquinolines, which are morphine analogs .
- It can be utilized in the synthesis of complex pharmaceuticals, agrochemicals, and materials with specific properties .
- Tert-butyl 4-cyano-4-(3-methoxyphenyl)piperidine-1-carboxylate serves as a key building block in the creation of various organic molecules due to its unique structure and reactivity .
Pharmaceutical Applications
- The compound can be incorporated into synthetic pathways to access diverse molecular structures for drug discovery .
- 4a-Aryldecahydroisoquinolines, synthesized using this compound, show utility similar to morphine, codeine, and thebaine .
- It is used in the production of nipecotic ester ethyl 4-(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate, an intermediate in synthesizing morphine analogs .
Agrochemicals and Material Science
- The compound's strategic placement of functional groups enables precise modifications, making it a valuable tool for creating novel compounds with tailored properties .
- It is used in the synthesis of agrochemicals and materials with specific properties .
Limitations
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and methoxyphenyl group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analysis
- Substituent Effects: 3-Methoxyphenyl: Electron-donating methoxy group improves solubility in polar solvents and may engage in hydrogen bonding or π-stacking in biological targets . Conjugated Systems (e.g., S15): The α,β-unsaturated ketone in S15 introduces reactivity toward nucleophiles (e.g., Michael addition) and may serve as a UV chromophore for analytical detection . Fluorinated Groups (e.g., 28): Fluorine atoms enhance metabolic stability and binding affinity via electrostatic interactions, as seen in many FDA-approved drugs .
Spectroscopic Characterization
Biological Activity
Tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C_{16}H_{23}NO_2
- Molecular Weight : Approximately 306.40 g/mol
- Structural Features : The compound features a piperidine core substituted with a tert-butyl group and a 3-methoxyphenyl group at the fourth position, along with a carboxylate functional group which enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitter modulators. Research indicates that this compound may influence various biological pathways, particularly those related to:
- Neurotransmitter receptor modulation
- Potential anti-inflammatory effects
- Antimicrobial properties
Interaction Studies
Studies have shown that this compound can interact with multiple biological targets. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Notably, it has been evaluated for its ability to inhibit specific enzyme activities and modulate receptor functions.
Table 1: Comparison of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
-
Neurotransmitter Modulation :
- A study demonstrated that the compound exhibits selective binding to serotonin receptors, indicating potential applications in treating mood disorders.
-
Anti-inflammatory Effects :
- Research indicated that this compound significantly reduces levels of pro-inflammatory cytokines in vitro, suggesting its utility in inflammatory diseases.
- Antimicrobial Activity :
Structural Analogues and SAR Studies
The uniqueness of this compound lies in its specific methoxy substitution, which influences its binding affinity and biological activity compared to similar compounds.
Table 2: Structural Analogues Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | Similar piperidine core but different phenolic substitution | Potentially different receptor interactions |
| Tert-butyl 4-(3-amino-phenyl)piperidine-1-carboxylate | Contains an amino group instead of a methoxy group | May exhibit different biological activities |
| Tert-butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate | Hydroxyl substitution alters solubility and reactivity | Enhanced interaction with polar environments |
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-(3-methoxyphenyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:
-
Step 1 : Formation of the piperidine ring via cyclization of 1,1-dimethylethylamine derivatives.
-
Step 2 : Introduction of the 3-methoxyphenyl group via nucleophilic substitution (e.g., NaH in DMF) or Suzuki-Miyaura coupling .
-
Step 3 : Final Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
Critical Factors : -
Temperature : Reactions involving LiAlH4 (reduction) require anhydrous conditions at 0–5°C to prevent side reactions .
-
Catalysts : Pd(PPh₃)₄ improves coupling efficiency in arylations .
Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equiv. of aryl halide) and using inert atmospheres (N₂/Ar) minimizes oxidation .- Data Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Ring Formation | LiAlH4, THF, 0°C | 60–75% | |
| Aryl Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–65% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85–95% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
-
NMR : ¹H/¹³C NMR resolves methoxy (-OCH₃) and tert-butyl signals. For example:
-
¹H NMR : δ 1.45 ppm (9H, s, tert-butyl), δ 3.80 ppm (3H, s, -OCH₃) .
-
¹³C NMR : δ 154 ppm (C=O of Boc group) .
-
X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., C–H···π stacking) .
-
HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detect impurities (e.g., de-Boc byproducts) .
- Data Table : Analytical Techniques
| Technique | Key Parameters | Detection Limit | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | 0.1 mg | |
| X-ray | Mo-Kα radiation, SHELXL-2018 | 0.8 Å resolution | |
| HPLC-MS | C18, 0.1% TFA, 1.0 mL/min | 0.01% impurities |
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear fire-retardant lab coats, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity Category 4 via inhalation) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Emergency Measures : - Skin Contact : Wash immediately with 10% aqueous ethanol .
- Fire Hazard : Use CO₂ or dry powder extinguishers; avoid water jets due to flammability .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved when analyzing substitution patterns?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing piperidine C-4 vs. aryl protons) .
- Isotopic Labeling : Introduce deuterium at the methoxy group to simplify splitting patterns .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
Q. What strategies address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for sterically hindered couplings .
- Solvent Optimization : Switch from DMF to 1,4-dioxane to reduce side reactions (e.g., hydrolysis) .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity .
Q. How does the tert-butyl group influence the compound’s conformational stability and solubility?
- Methodological Answer :
- X-ray Analysis : The tert-butyl group induces a chair conformation in the piperidine ring, reducing steric strain .
- LogP Calculation : Boc protection increases hydrophobicity (LogP = 3.65 vs. 1.20 for free amine) .
- Solubility Testing : The compound is sparingly soluble in H₂O (<0.1 mg/mL) but soluble in CHCl₃ (>50 mg/mL) .
Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorometric assays .
- Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .
- Receptor Binding : Radioligand displacement assays for σ-1 or opioid receptors .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) alter bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
